molecular formula C13H9FN2O3 B131745 2-Amino-2'-fluoro-5-nitrobenzophenone CAS No. 344-80-9

2-Amino-2'-fluoro-5-nitrobenzophenone

Cat. No. B131745
CAS RN: 344-80-9
M. Wt: 260.22 g/mol
InChI Key: ZTEHQPVGEHUXHI-UHFFFAOYSA-N
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Description

2-Amino-2'-fluoro-5-nitrobenzophenone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is related to compounds that have been synthesized and analyzed for their potential applications in different fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, substituted 2'-amino-biphenyl-2-ols were synthesized and further functionalized into various compounds, including 4-nitro-dibenzofurans, through a double functionalization process involving nitration and cycloetherification . Similarly, 2-amino-5-nitrobenzophenone was prepared by acid degradation of 1,4-benzodiazepine drugs, indicating a method of synthesis from pharmaceutical precursors . Another study reported the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, a related compound, as an intermediate for a new anthelmintic, showcasing a multi-step synthetic process .

Molecular Structure Analysis

The molecular structure of 2-amino-5-nitrobenzophenone has been determined and reported as a polymorphic form of a known structure . This suggests that the compound can exist in different crystalline forms, which may have implications for its physical properties and reactivity. X-ray crystallography has been used to establish the position of the nitro group in several dibenzofurans, which are structurally related to 2-amino-2'-fluoro-5-nitrobenzophenone .

Chemical Reactions Analysis

The reactivity of related nitro compounds has been studied extensively. For example, 2-amino-5-nitrophenol was reacted with α-ketoacids and esters to yield various heterocyclic compounds, such as benzoxazinones and benzoxazolines . The title compound's reactivity could be inferred to be similar, with potential to form heterocyclic structures upon reaction with suitable reagents. Additionally, the conversion of 2-amino-5-fluorobenzenethiol into substituted 1-nitro phenothiazines through condensation reactions has been explored, indicating the potential for 2-amino-2'-fluoro-5-nitrobenzophenone to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-nitrobenzophenone have been characterized in part by its intense phosphorescence in ethanol glasses at liquid nitrogen temperature, which has been utilized for the determination of contamination in nitrazepam . This property suggests that the compound may have applications in analytical chemistry. The crystal and molecular structures of related compounds have also been studied, revealing insights into their supramolecular interactions and hydrogen bonding patterns .

Scientific Research Applications

Determination of Nitrazepam in Serum

  • Summary of Application: 2-Amino-2’-fluoro-5-nitrobenzophenone is used in the determination of nitrazepam in serum .
  • Methods of Application: The compound is used in gas-liquid chromatography, a method that separates and analyzes compounds that can be vaporized without decomposition .
  • Results or Outcomes: While the specific results or outcomes are not mentioned in the source, the use of this compound in such a method suggests it may be effective in identifying and quantifying nitrazepam in serum samples .

Bioavailability Studies

  • Summary of Application: The compound is used in bioavailability studies .
  • Methods of Application: While the specific methods are not detailed in the source, bioavailability studies generally involve determining the extent and rate at which the active moiety of a drug enters systemic circulation, thereby accessing the site of action .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Second-Harmonic Generation in Aromatic Organic Compounds

  • Summary of Application: 2-Amino-2’-fluoro-5-nitrobenzophenone is used in second-harmonic generation in aromatic organic compounds .
  • Methods of Application: Second-harmonic generation is a nonlinear optical process, in which two photons with the same frequency interact with a nonlinear material, are “combined”, and generate a new photon with twice the energy, and therefore, twice the frequency and half the wavelength of the initial photons .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

2-Amino-2’-fluoro-5-nitrobenzophenone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is recommended to keep the substance in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

(2-amino-5-nitrophenyl)-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHQPVGEHUXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187973
Record name 2-Amino-2'-fluoro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2'-fluoro-5-nitrobenzophenone

CAS RN

344-80-9
Record name (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2'-fluoro-5-nitrobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2'-fluoro-5-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2'-fluoro-5-nitrobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RI Fryer, JV Earley, LH Sternbach - The Journal of Organic …, 1965 - ACS Publications
… 2-Amino-2'-fluoro-5'-nitrobenzophenone (Xllb) was not isolated. It cyclized spontaneously to the known acridone XVII (mp >350)8 during the hydrolysis reaction.9 The acridone was …
Number of citations: 16 pubs.acs.org
WR SCHNEIDER, H SCHÜTZ, M ZELLER - Adli Tıp Dergisi, 1986 - journalagent.com
In addition to the corrected Rf-values of 61 benzodiazepines and metabolites which were recently published in this journal [Adli Tıp Derg.(ATD), 1, 22-29 (1985)] we have investigated …
Number of citations: 2 www.journalagent.com
HH Kaegi, W Burger, CJ Bader - Journal of Labelled …, 1982 - Wiley Online Library
… , besides some of the wanted aminobenzophenone, a second compound which on treatment with more concentrated sulfuric acid hydrolyzed to 2-amino-2'-fluoro-5-nitrobenzophenone. …
A Giridhar, A Chawla, S Jain, N Jain… - International J. Pharmu …, 2010 - researchgate.net
… A solution of 2-amino-2’-fluoro-5-nitrobenzophenone and Potassium carbonate in DMF was refluxed for 17 hrs which give 7-nitro-9-acridone (87%) …
Number of citations: 4 www.researchgate.net
EI Minder, R Schaubhut, F Simmler - Toxicology letters, 1989 - Elsevier
An HPLC-diode array technique has been developed as a reference method for immunochemical screening for benzodiazepines in urine of hospital patients. The results of EMIT ST …
Number of citations: 14 www.sciencedirect.com
WR Schneider, H Schütz - Microchimica Acta, 1986 - Springer
A sensitive screening method is described for the new 1,4-benzodiazepine derivative metaclazepam, by means of its metabolite 2-amino-5-bromo-2′-chlorobenzophenone. Other …
Number of citations: 1 link.springer.com
H Schütz, H Schütz - Benzodiazepines II: A Handbook. Basic Data …, 1989 - Springer
The reproducibility of the hR f value +) is governed by many factors (eg, activity of the sorbent, state of saturation of the development tank, running distance, amount of drug applied to …
Number of citations: 0 link.springer.com

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